cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane
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Overview
Description
cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane: is a bicyclic compound characterized by its unique structure, which includes a benzyl group and two nitrogen atoms within a seven-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane typically involves the reaction of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
Chemistry: In chemistry, cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in binding studies or as a probe in biochemical assays .
Medicine: In medicine, this compound is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of novel pharmaceuticals .
Industry: In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes .
Mechanism of Action
The mechanism of action of cis-6-Benzyl-2,6-diazabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
tert-butyl cis-6-benzyl-2,6-diazabicyclo[3.2.0]heptane-2-carboxylate: This compound shares a similar bicyclic structure but includes a tert-butyl group and a carboxylate functional group.
6-BOC-3,6-diazabicyclo[3.2.0]heptane: Another related compound with a similar core structure but different substituents.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the benzyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C12H16N2 |
---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
(1S,5S)-6-benzyl-2,6-diazabicyclo[3.2.0]heptane |
InChI |
InChI=1S/C12H16N2/c1-2-4-10(5-3-1)8-14-9-11-12(14)6-7-13-11/h1-5,11-13H,6-9H2/t11-,12-/m0/s1 |
InChI Key |
YCEMQEOVBUUXAV-RYUDHWBXSA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1N(C2)CC3=CC=CC=C3 |
Canonical SMILES |
C1CNC2C1N(C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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